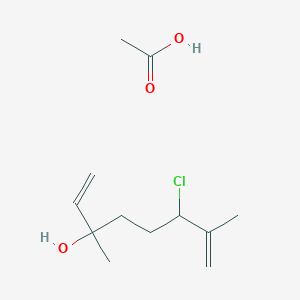
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a chloro-substituted octadiene backbone with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of a precursor compound, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by esterification with acetic acid. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the esterification process may involve catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps of chlorination and esterification but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less substituted product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the acetic acid moiety can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Linalyl acetate: Similar in structure but lacks the chloro group.
Geranyl acetate: Another related compound with a similar backbone but different functional groups.
Citronellyl acetate: Shares the octadiene structure but has different substituents.
Uniqueness
Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
79421-89-9 |
|---|---|
Fórmula molecular |
C12H21ClO3 |
Peso molecular |
248.74 g/mol |
Nombre IUPAC |
acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H17ClO.C2H4O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2(3)4/h5,9,12H,1-2,6-7H2,3-4H3;1H3,(H,3,4) |
Clave InChI |
HFIWTJCVGDAENF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC(C)(C=C)O)Cl.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

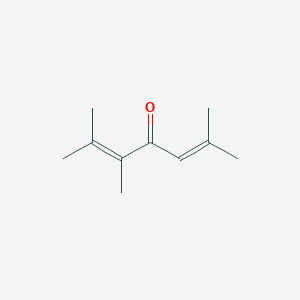
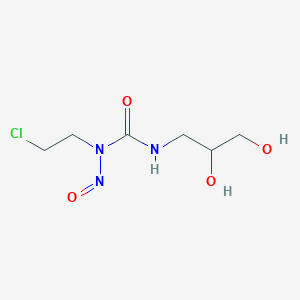
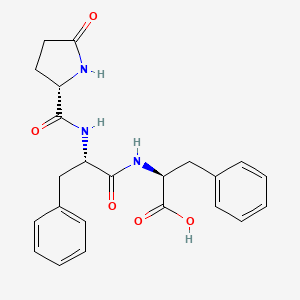
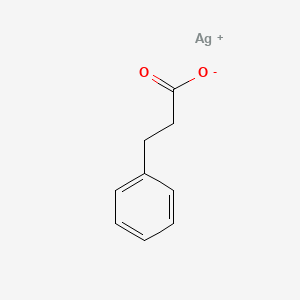
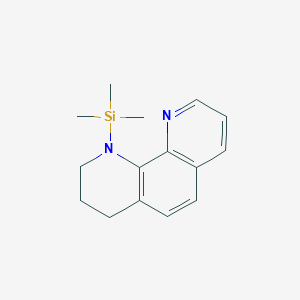
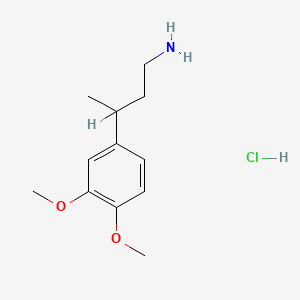
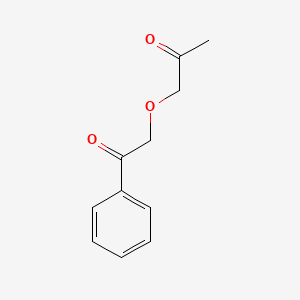
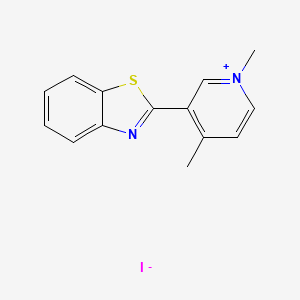
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)

![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
